2-Chloro-3-hydrazinylquinoxaline
Overview
Description
2-Chloro-3-hydrazinylquinoxaline is a quinoxaline derivative that has garnered attention due to its notable antimicrobial properties. This compound has shown significant potential in combating various fungal infections, particularly those caused by Candida species . Its unique chemical structure allows it to exhibit both antifungal and anti-inflammatory properties, making it a promising candidate for further research and development in the field of medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-3-hydrazinylquinoxaline are various strains of Candida and Aspergillus . These organisms represent prevalent fungal infections, notable for their substantial implications on morbidity and mortality rates .
Mode of Action
This compound interacts with these fungal species, exhibiting notable potential in addressing infections . The specific molecular interactions are still under investigation, and further studies are needed to fully understand the mode of action .
Biochemical Pathways
It’s known that the compound exhibits promising antimicrobial efficacy
Pharmacokinetics
Quinoxaline derivatives, including this compound, showcase promising antimicrobial efficacy coupled with favorable pharmacokinetic and safety characteristics . .
Result of Action
This compound has demonstrated substantial potential in effectively addressing various Candida and Aspergillus species, showcasing dual attributes of antifungal and anti-inflammatory properties . It exhibited heightened efficacy, particularly against Candida krusei isolates . Its performance against candida albicans, candida tropicalis, candida glabrata, candida parapsilosis, and candida auris isolates exhibited variability .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. Further investigations, incorporating additional tests and experiments, are imperative to attain a more comprehensive understanding of its therapeutic capabilities .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-hydrazinylquinoxaline plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has shown effectiveness against several strains of Candida and Aspergillus species, indicating its potential as an antimicrobial agent . The compound interacts with fungal cell membranes, disrupting their integrity and leading to cell death. Additionally, this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death . In mammalian cells, the compound has been observed to modulate cell signaling pathways, particularly those involved in inflammation. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, this compound has been shown to influence gene expression, particularly genes involved in immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to fungal cell membranes, disrupting their structure and function . This binding leads to increased membrane permeability, resulting in cell lysis and death. Additionally, the compound inhibits key enzymes involved in the biosynthesis of fungal cell walls, further compromising cell integrity . In mammalian cells, this compound inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, maintaining its efficacy over extended periods . It is susceptible to degradation under extreme pH conditions. Long-term studies have shown that this compound continues to exhibit antifungal and anti-inflammatory properties over time, with no significant loss of activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits fungal growth and reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can influence metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed efficiently in the gastrointestinal tract and distributed widely throughout the body . It accumulates in tissues with high metabolic activity, such as the liver and kidneys . The distribution of this compound is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . It can also be found in the nucleus, where it influences gene expression by modulating transcription factors . The localization of this compound is influenced by specific targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydrazinylquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate in the presence of triethylamine (TEA) at room temperature . The reaction proceeds as follows:
Starting Materials: 2,3-dichloroquinoxaline and hydrazine hydrate.
Reaction Conditions: The reaction is carried out at room temperature with TEA as a base.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the desired product at a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-hydrazinylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The hydrazinyl group can participate in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-3-hydrazinylquinoxaline has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroquinoxaline: A precursor in the synthesis of 2-Chloro-3-hydrazinylquinoxaline.
2-Hydrazinylquinoxaline: Another quinoxaline derivative with similar biological activities.
Pyrazolylquinoxalines: Compounds that share structural similarities and exhibit various biological activities.
Uniqueness
This compound stands out due to its dual antifungal and anti-inflammatory properties, which are not commonly observed in other quinoxaline derivatives . Its ability to effectively target multiple Candida species and its potential therapeutic applications make it a unique and valuable compound for further research and development .
Properties
IUPAC Name |
(3-chloroquinoxalin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-8(13-10)12-6-4-2-1-3-5(6)11-7/h1-4H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODNZCIFRICALV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394749 | |
Record name | 2-chloro-3-hydrazinoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51347-93-4 | |
Record name | 2-chloro-3-hydrazinoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2-Chloro-3-hydrazinylquinoxaline show any activity against Aspergillus species?
A1: While this compound demonstrates efficacy against various Candida species, its activity against Aspergillus species is more variable. It shows some efficacy against Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Aspergillus flavus, but no effect against Aspergillus brasiliensis []. This suggests a potentially different mechanism of action or target for this compound in Aspergillus compared to Candida.
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